3-Bromo-4-(trifluoromethyl)thiophene
Overview
Description
3-Bromo-4-(trifluoromethyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the third position and a trifluoromethyl group at the fourth position. Thiophene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science due to their unique electronic properties and reactivity.
Mechanism of Action
Target of Action
3-Bromo-4-(trifluoromethyl)thiophene is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, allowing for the formation of carbon–carbon bonds . The reaction is particularly useful due to its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Pharmacokinetics
The compound’s boiling point is predicted to be 1677±350 °C, and its density is predicted to be 1796±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups . Additionally, the reaction conditions are generally mild, which can enhance the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-(trifluoromethyl)thiophene plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This interaction is crucial for the synthesis of complex organic molecules used in pharmaceuticals and other industries.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the synthesis of thiophene-based conjugated polymers, which are essential for electronic and optoelectronic applications . These polymers can affect cellular processes by altering the cell’s electrical properties and signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s involvement in the Suzuki–Miyaura coupling reaction highlights its role in forming new carbon–carbon bonds, which is essential for synthesizing complex organic molecules . This reaction involves the oxidative addition of the compound to a palladium catalyst, followed by transmetalation and reductive elimination steps.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold effect for the compound’s biological activity . These findings are essential for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound’s role in the Suzuki–Miyaura coupling reaction highlights its involvement in metabolic processes that require the formation of new carbon–carbon bonds . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethyl)thiophene typically involves the bromination of 4-(trifluoromethyl)thiophene. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl or diaryl compounds.
Oxidation Products: Thiophene sulfoxides or sulfones.
Scientific Research Applications
3-Bromo-4-(trifluoromethyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored as a precursor for drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Comparison with Similar Compounds
3-Bromo-4-methylthiophene: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-Bromo-3-(trifluoromethyl)thiophene: Positional isomer with the bromine and trifluoromethyl groups swapped.
3-Bromo-2-(trifluoromethyl)thiophene: Another positional isomer with the trifluoromethyl group at the second position.
Uniqueness: 3-Bromo-4-(trifluoromethyl)thiophene is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and electronic properties. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3S/c6-4-2-10-1-3(4)5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYOSFXRFQKHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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